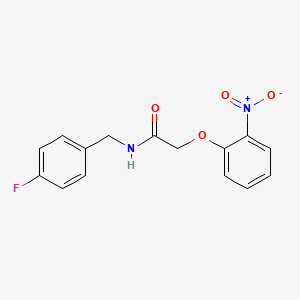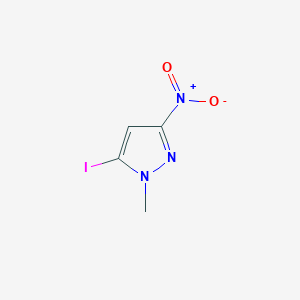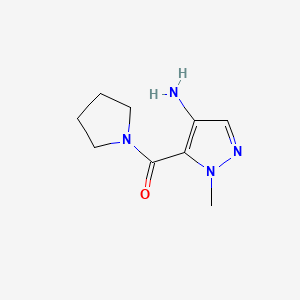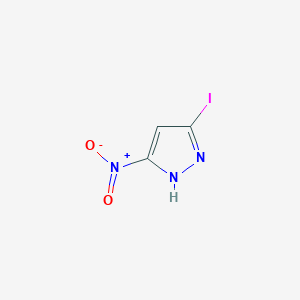
N-(4-fluorobenzyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound features a benzyl group substituted with a fluorine atom and a phenoxy group substituted with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with ammonia or an amine to form 4-fluorobenzylamine.
Acylation Reaction: The 4-fluorobenzylamine is then acylated with 2-(2-nitrophenoxy)acetyl chloride to form the target compound, N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH^-), amines, or thiols.
Major Products
Reduction: The major product would be N1-(4-FLUOROBENZYL)-2-(2-AMINOPHENOXY)ACETAMIDE.
Substitution: Depending on the nucleophile, products could include N1-(4-HYDROXYBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE or N1-(4-AMINOBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(4-CHLOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(4-METHYLBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to affect the electronic properties of molecules, potentially enhancing their interactions with biological targets.
Eigenschaften
Molekularformel |
C15H13FN2O4 |
|---|---|
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c16-12-7-5-11(6-8-12)9-17-15(19)10-22-14-4-2-1-3-13(14)18(20)21/h1-8H,9-10H2,(H,17,19) |
InChI-Schlüssel |
FDDBIRAIZGWDBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)-N-phenylbenzamide (non-preferred name)](/img/structure/B10903893.png)

![2-chloro-N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(3-iodo-4,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10903902.png)
![4-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10903907.png)

![2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10903914.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903929.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10903934.png)
![2-({4-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B10903946.png)

![4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid](/img/structure/B10903961.png)
